3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound with the molecular formula C21H20ClNO3 and a molecular weight of 369.85 g/mol . This compound is characterized by the presence of a chlorophenyl group, a furyl group, and an ethoxyphenyl group, making it a unique and complex molecule.
Preparation Methods
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate through a reaction between a chlorophenyl compound and a furan derivative under specific conditions.
Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with an ethoxyphenyl amine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide include:
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methoxyphenyl)propanamide: Differing by the presence of a methoxy group instead of an ethoxy group.
3-[5-(4-bromophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide: Featuring a bromophenyl group instead of a chlorophenyl group.
Properties
CAS No. |
853311-53-2 |
---|---|
Molecular Formula |
C21H20ClNO3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24) |
InChI Key |
YTSAAIWWGNKWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.